Proroxan hydrochloride

概要

説明

プロロキサン塩酸塩は、1970年代にソ連保健省毒性学研究所で開発された非選択的α遮断薬(αアドレナリン受容体拮抗薬)です 。 現在、主にロシアで使用されており、精神医学、麻薬学、神経学に適用されています .

製法

合成ルートと反応条件

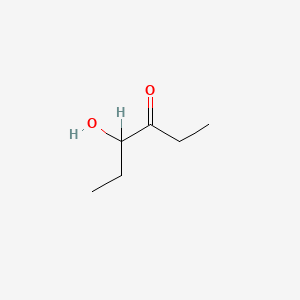

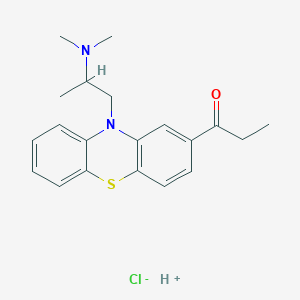

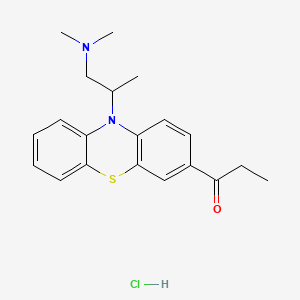

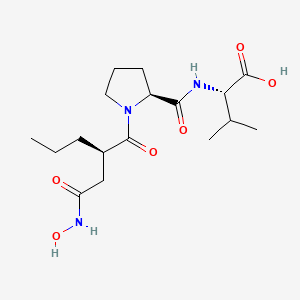

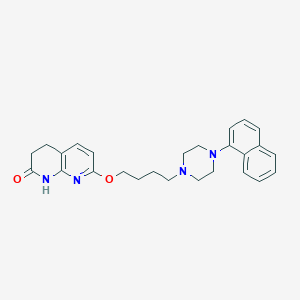

プロロキサン塩酸塩は、さまざまな試薬と条件を含む一連の化学反応によって合成されます。 合成は、1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-3-(3-フェニルピロリジン-1-イル)プロパン-1-オンと塩酸の反応によって塩酸塩が生成されます 。 このプロセスには、高せん断ミキサー造粒機を用いた湿式造粒、それに続く篩分け、乾燥、校正が含まれます .

工業生産方法

工業的には、プロロキサン塩酸塩は、親水性ヒドロキシプロピルメチルセルロース(HPMC)マトリックスとNaHCO3発泡剤を直接圧縮して製造されます 。 この方法により、最適な胃滞留特性を備えた浮遊性徐放錠の製造が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

Proroxan hydrochloride is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one with hydrochloric acid to form the hydrochloride salt . The process includes wet granulation using a high-shear mixer-granulator, followed by sieving, drying, and calibration .

Industrial Production Methods

In industrial settings, this compound is produced using a hydrophilic hydroxypropyl methylcellulose (HPMC) matrix and NaHCO3 effervescent agent via direct pressing . This method ensures the production of floating prolonged-release tablets with optimal gastroretentive properties .

化学反応の分析

反応の種類

プロロキサン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします 。これらの反応は、その合成と改変に不可欠です。

一般的な試薬と条件

プロロキサン塩酸塩を含む反応で使用される一般的な試薬には、塩酸、NaHCO3、クエン酸、3-フェニルピロリジンなどがあります 。 反応は通常、特定のpH値や温度など、制御された条件下で行われます .

生成される主要な生成物

プロロキサン塩酸塩を含む反応から生成される主要な生成物には、その塩酸塩と、医薬品製剤に使用されるその他の誘導体が含まれます .

科学研究における用途

プロロキサン塩酸塩は、さまざまな分野で幅広い科学研究用途を持っています。

科学的研究の応用

Proroxan hydrochloride has a wide range of scientific research applications in various fields:

作用機序

類似化合物との比較

プロロキサン塩酸塩は、その特定の化学構造と薬理学的特性により、非選択的α遮断薬の中でユニークな存在です 。類似の化合物には以下のようなものがあります。

プラゾシン: 高血圧の治療に使用される別のα遮断薬です。

ドキサゾシン: 高血圧と良性前立腺肥大症の治療に使用されます。

テラゾシン: ドキサゾシンと同様に、高血圧と前立腺の問題に使用されます。

特性

IUPAC Name |

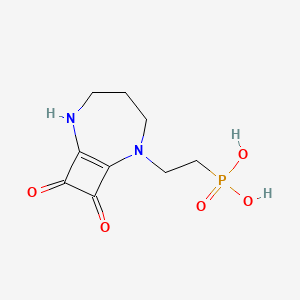

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPGRDQMBPRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33743-96-3 (Parent) | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70954647 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-33-1 | |

| Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROROXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirroksan?

A1: Pirroksan (Proroxan hydrochloride) functions as an α-adrenergic blocking agent. [, ] This means it blocks the action of norepinephrine, a neurotransmitter, at α-adrenergic receptors. This blockage prevents the typical physiological responses associated with α-adrenergic receptor activation, such as vasoconstriction.

Q2: How does Pirroksan impact the physiological response to renal ischemia?

A2: Studies in rats have shown that Pirroksan can ameliorate the negative metabolic consequences of renal ischemia. [, ] By blocking α-adrenergic receptors, Pirroksan may improve renal blood flow and reduce the damage caused by oxygen deprivation. This protective effect is linked to increased activity of oxidative processes and enhanced glycolysis, leading to improved energy supply for crucial nephron functions like filtration and reabsorption. [, ]

Q3: Does Pirroksan affect cerebral blood flow and oxygenation?

A3: Research on anesthetized animals suggests that the impact of Pirroksan on cerebral blood flow is dependent on changes in systemic arterial blood pressure. [] Interestingly, unlike Methylapogalanthamine, Pirroksan administration doesn't significantly alter cerebral blood flow or brain tissue oxygen consumption when blood pressure is controlled. []

Q4: Has Pirroksan demonstrated any effects on behavioral responses in animal models?

A4: Studies exploring the effects of various psychotropic agents on morphine withdrawal in mice revealed that Pirroksan, at a dosage of 10 mg/kg, could suppress the behavioral manifestations of withdrawal. [, ] Specifically, Pirroksan decreased both emotional hyperactivity and jumping activity in these animals. [, ]

Q5: Are there potential applications of Pirroksan in addressing reproductive challenges in livestock?

A5: Preliminary research in pigs suggests that the combined administration of Pirroksan with the antioxidant Bio 50 may hold promise in supporting reproductive function after farrowing. [] While the exact mechanisms remain to be elucidated, this combination appears to positively influence physiological and biochemical parameters during this critical period. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。